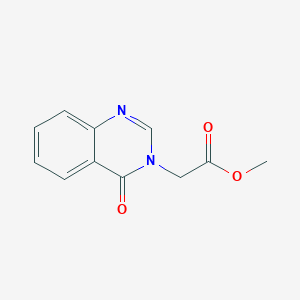
Methyl 2-(4-oxoquinazolin-3-yl)acetate
Overview
Description
“Methyl 2-(4-oxoquinazolin-3-yl)acetate” is an important heterocyclic compound used as a precursor to synthesize new derivatives of quinazolin-4-one moiety . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The compound is synthesized via a series of steps from anthranilic acid. The anthranilic acid is converted to its methyl ester by esterification with methanol under acidic condition. The ester is then reacted with chloroacetyl chloride to produce methyl α-chloroacetamido benzoate. This chloro compound is converted to the corresponding thiocyanato compound by its reaction with ammonium thiocyanate. The thiocyanato compound is cyclized to the target precursor by boiling for 12 hours .
Molecular Structure Analysis
The 1H NMR spectrum of the compound shows the following chemical shifts (δ, ppm): 3.84 (s, 2H, CH2), 7.42 (t, 1H, H6), 7.61 (d, 1H, H8), 7.77 (t, 1H, H7), 8.02 (d, 1H, H5), 8.23 (s, 1H, CONH), 9.53 (s, 2H, NH2), 10.4 (s, 1H, CSNH), 12.65 (s, 2H, H3) .
Chemical Reactions Analysis
The compound is used to synthesize new hydrazones derivatives by reacting with aromatic aldehydes under boiling condition. These hydrazones compounds are then reacted with Chloroacetyl chloride to afford the Azetedines compounds .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.21 g/mol. More detailed physical and chemical properties such as melting point and IR spectra were not found in the retrieved papers.
Scientific Research Applications
Antitumor Activity
Methyl 2-(4-oxoquinazolin-3-yl)acetate derivatives have shown promising results in antitumor activities. A study conducted by Ibrahim A. Al-Suwaidan et al. (2016) synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. The study revealed that certain derivatives exhibited significant broad-spectrum antitumor activity, with potency 1.5–3.0-fold more than the positive control 5-FU. Molecular docking studies further supported these findings, indicating the potential of these compounds in cancer therapy Ibrahim A. Al-Suwaidan et al., 2016.
Antimicrobial Activity
The antimicrobial properties of this compound derivatives were also explored. V. Sumangala et al. (2010) synthesized a series of 1,2,3-triazoles containing quinoline moiety and evaluated them for antimicrobial activity. Among the synthesized compounds, one demonstrated broad-spectrum antimicrobial activity against various strains, indicating the influence of the substituent on the triazole ring on antimicrobial activity V. Sumangala et al., 2010.
Synthesis and Characterization of Derivatives
The synthesis and characterization of this compound derivatives have been a subject of interest for developing new compounds with potential biological activities. A study by A. Saeed et al. (2014) involved the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones. These compounds were characterized using spectroscopic techniques, indicating the versatility of this compound in synthesizing a variety of heterocyclic compounds A. Saeed et al., 2014.
Corrosion Inhibition
The corrosion inhibition properties of this compound derivatives were evaluated by A. Kadhim et al. (2017). The study examined 2-methyl-4H-benzo[d][1,3]oxazin-4-one and 3-amino-2-methylquinazolin-4(3H)-one for their efficacy in protecting mild steel in hydrochloric acid solution. The findings suggested that the inhibition efficiency was influenced by the nitrogen content in the inhibitor and its concentration, with one derivative achieving an 89% efficiency at the highest concentration A. Kadhim et al., 2017.
Future Directions
The compound has been used to synthesize new derivatives of quinazolin-4-one moiety . These derivatives have shown a variety of biological activities, which makes them valuable in pharmaceutical and medicinal chemistry. Future research could focus on synthesizing novel compounds containing quinazolin-4(3H)-one nucleus incorporated with other moieties .
Mechanism of Action
Target of Action
Methyl 2-(4-oxoquinazolin-3-yl)acetate is a derivative of quinazolin-4-one, a heterocyclic compound that has been found to have a wide range of biological activities Quinazolin-4-one derivatives have been reported to show diverse biological activities such as analgesic, anti-inflammatory, anti-hypertensive, anti-histaminic, anti-cancer, anti-tumor, sedative, hypnotic, and anti-microbial activity .
Mode of Action
It is known that the compound is used as a precursor to synthesize new derivatives of quinazolin-4-one moiety . These derivatives interact with their targets, leading to various changes that result in their biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with quinazolin-4-one derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
The wide range of biological activities associated with quinazolin-4-one derivatives suggests that these compounds likely have diverse molecular and cellular effects .
Properties
IUPAC Name |
methyl 2-(4-oxoquinazolin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)6-13-7-12-9-5-3-2-4-8(9)11(13)15/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUMWDDGSYLSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352572 | |
| Record name | Methyl (4-oxoquinazolin-3(4H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54368-19-3 | |
| Record name | Methyl (4-oxoquinazolin-3(4H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54368-19-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


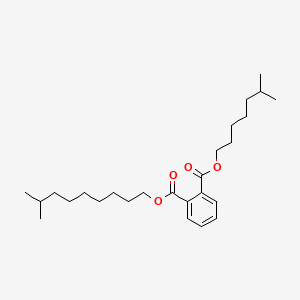


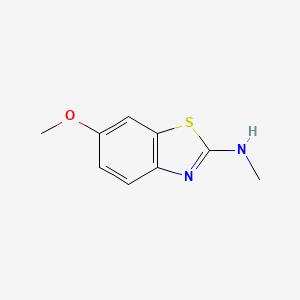

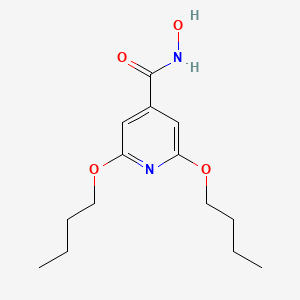
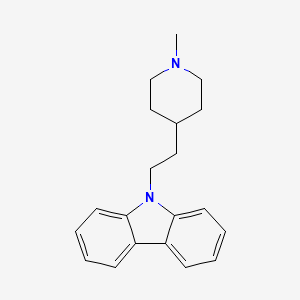
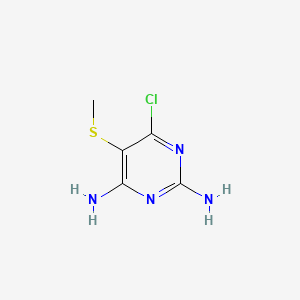
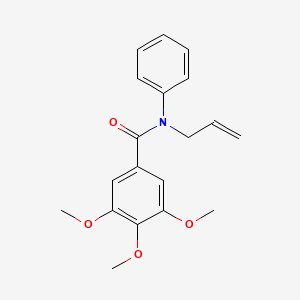
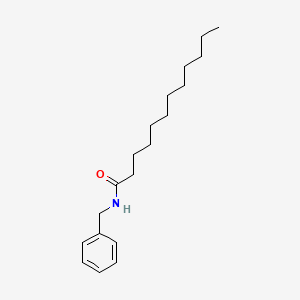

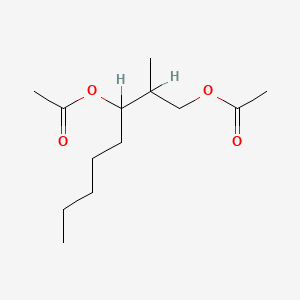
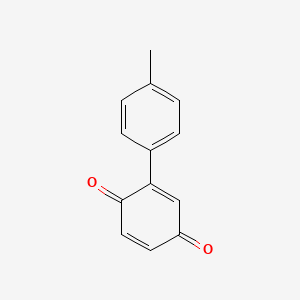
![Benz[f]isoquinoline](/img/structure/B1616488.png)
